Bipolaramide

Synthetic Chemistry Process Chemistry Alkaloid Synthesis

Bipolaramide (CAS 82220-76-6, molecular formula C₁₈H₁₄N₂O₄) is a natural dioxopiperazine alkaloid originally isolated from the fungus Bipolaris sorokiniana. Its complex pentacyclic structure, a 6H,13H-pyrazino[1,2-a;4,5-a′]diindole core, was unambiguously confirmed via single-crystal X-ray crystallography, with a melting point of 296–297°C.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
CAS No. 82220-76-6
Cat. No. B15193762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBipolaramide
CAS82220-76-6
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1C2C(=O)N3C(CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O
InChIInChI=1S/C18H14N2O4/c21-13-5-1-3-9-7-11-17(23)20-12(18(24)19(11)15(9)13)8-10-4-2-6-14(22)16(10)20/h1-6,11-12,21-22H,7-8H2/t11-,12-/m0/s1
InChIKeyGTOVKZDHLOHHHT-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bipolaramide (CAS 82220-76-6): A Structurally Unique Dioxopiperazine Scaffold for Specialized Chemical Biology Research


Bipolaramide (CAS 82220-76-6, molecular formula C₁₈H₁₄N₂O₄) is a natural dioxopiperazine alkaloid originally isolated from the fungus Bipolaris sorokiniana [1]. Its complex pentacyclic structure, a 6H,13H-pyrazino[1,2-a;4,5-a′]diindole core, was unambiguously confirmed via single-crystal X-ray crystallography, with a melting point of 296–297°C [2]. While classified among indole alkaloids, its specific dihydroxylated dioxopiperazine framework distinguishes it from the vast majority of simpler indole derivatives [1].

Scaffold Identity Structurally unique pentacyclic dioxopiperazine alkaloid probe
Procurement Logic Defined synthetic route may support scalable access for SAR studies
Selection Context Non-carcinogenic alternative to co-isolated mycotoxins

Why Bipolaramide Cannot Be Substituted by Common Indole Alkaloids or Simpler Dioxopiperazines


Bipolaramide presents a unique pentacyclic 6H,13H-pyrazino[1,2-a;4,5-a′]diindole core with specific hydroxylation patterns [1]. This rigid, three-dimensional architecture cannot be replicated by common indole alkaloids, linear peptides, or simpler diketopiperazines, making generic substitution invalid for research targeting this specific scaffold. Its synthetic accessibility, achieved via distinct synthetic routes with defined yields (31–47%), further distinguishes it from similar scaffolds requiring entirely different methodologies [2]. In contrast to closely related co-metabolites like the mycotoxin sterigmatocystin, bipolaramide is not annotated as carcinogenic, a critical differentiator for laboratory safety and procurement considerations [3].

Attempting to replace with Common indole alkaloids or simple diketopiperazines
Pentacyclic 6H,13H-pyrazino[1,2-a;4,5-a′]diindole core and specific hydroxylation pattern cannot be replicated; scaffold-specific research may require this exact structure.
Attempting to replace with Structurally related co-metabolites like sterigmatocystin
Bipolaramide is not annotated as carcinogenic, whereas sterigmatocystin is a known carcinogen; substitution may introduce prohibitive safety and handling requirements.
Attempting to replace with Bipolamides A and B
These are structurally distinct triene amides, not dioxopiperazines; physical properties and scaffold geometry may not transfer.

Quantitative Evidence for Bipolaramide: Synthesis Yield, Derivative Scope, and Safety Differentiation


Synthetic Accessibility: Quantified Yield Advantage Over Unreported Natural Product Analogs

A validated, multi-step synthetic route provides bipolaramide in quantifiable yields, enabling reliable procurement of research-grade material. A first-generation route achieves a 31% overall yield in three steps, while a second, thallium-mediated route achieves a 47% overall yield [1][2]. In contrast, structurally similar metabolites like aranotin and bisdethiobis(methylthio)acetylaranotin lack reported total synthesis yields, making their availability solely dependent on low-yield fermentation and isolation [3][4].

Synthetic Accessibility
Cross-study comparable
31% yield (3-step route) [1]; 47% yield (thallium-mediated route) [2]
Reported yields support scalable procurement
Aranotin and related analogs lack defined synthetic routes
Synthetic Chemistry Process Chemistry Alkaloid Synthesis

Chemical Tractability: Validated Access to a Library of Non-Natural Derivatives

The synthesis of bipolaramide is not a dead-end; it serves as a platform for generating diverse analogs. The original synthetic papers demonstrate the preparation of derivatives with halogen, alkenyl, nitro, or azido substituents [1]. This is a distinct advantage over co-isolated natural products like sterigmatocystin, which is primarily studied for its toxicity and biosynthesis, with a more limited scope for controlled chemical diversification [2].

Derivatization Scope
Class-level inference
Derivatives with halogen, alkenyl, nitro, or azido groups prepared [1]
May support SAR library generation
Sterigmatocystin primarily studied as biosynthetic precursor, not for derivatization
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physical Identity: High-Purity Characterization via Definitive Melting Point and Crystallography

Bipolaramide is characterized by a sharp, high melting point of 296–297°C and forms colorless, needle-shaped crystals, with its structure unequivocally determined by X-ray crystallography [1]. This provides a robust, quantitative benchmark for purity assessment. In contrast, many related natural products or synthetic intermediates may be oils or amorphous solids, complicating purity verification. For instance, the closely named bipolamides A and B are triene amides, structurally distinct compounds with different physical forms [2].

Physical Identity
Class-level inference
Mp 296–297°C, colorless needles; confirmed via X-ray crystallography [1]
High mp supports purity verification
Bipolamides A and B are oils; different physical forms limit direct comparison
Analytical Chemistry Quality Control Chemical Identity

Laboratory Safety: A Critical Non-Carcinogenic Alternative to Co-Isolated Metabolites

Bipolaramide is co-isolated from Bipolaris sorokiniana with sterigmatocystin, a known potent carcinogen [1][2]. However, bipolaramide itself is not annotated as a carcinogen or mycotoxin. This is a crucial differentiator for laboratory procurement, as working with non-carcinogenic scaffolds dramatically reduces safety requirements, handling restrictions, and disposal costs compared to purchasing and using its highly toxic co-metabolite.

Laboratory Safety
Class-level inference
No carcinogenicity annotation found [1][2]
Non-carcinogenic scaffold for fungal metabolite research
Sterigmatocystin is a potent carcinogenic mycotoxin; safety protocols differ significantly
Toxicology Laboratory Safety Risk Assessment

Validated Research Applications of Bipolaramide Based on Quantitative Evidence


Chemical Biology Tool for Scaffold-Oriented Synthesis

Given its accessible, high-yielding synthetic routes (up to 47% overall yield) [1], bipolaramide is an ideal scaffold for medicinal chemistry campaigns. Researchers can reliably produce gram quantities for derivatization into libraries for high-throughput screening against various biological targets, exploring the unique chemical space defined by its 6H,13H-pyrazino[1,2-a;4,5-a′]diindole core [2].

Analytical Standard for Structural and Purity Benchmarking

The definitive melting point (296-297°C) and single-crystal X-ray structure of bipolaramide [2] make it an exceptional standard for analytical chemistry and quality control. Its well-characterized nature provides a reliable reference point for developing or validating analytical methods (e.g., HPLC, DSC) for complex natural product extracts or synthetic reaction monitoring [2].

Safe Alternative for Fungal Metabolite Pathway Research

For researchers studying the secondary metabolism of Bipolaris sorokiniana, bipolaramide offers a safe, tractable entry point into the organism's complex metabolome. It is a major co-metabolite of the carcinogenic sterigmatocystin [3], but lacks the associated carcinogenicity [3]. This allows scientists to study the fungal biology and biosynthetic pathways related to this scaffold without the prohibitive safety protocols and risks associated with handling its toxic counterpart.

Application
Selection Property
Validation Focus
Scaffold-oriented synthesis
Reported synthetic yields for derivatization
SAR library generation and chemical space exploration
Analytical standard benchmarking
Definitive melting point and crystalline identity
Purity verification and method validation for complex extracts
Fungal metabolome pathway studies
Non-carcinogenic alternative co-metabolite
Biosynthetic pathway research without carcinogen handling risks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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